Einecs 271-547-2

CAS No.: 68585-02-4

Cat. No.: VC18425651

Molecular Formula: C28H63N5O4

Molecular Weight: 533.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68585-02-4 |

|---|---|

| Molecular Formula | C28H63N5O4 |

| Molecular Weight | 533.8 g/mol |

| IUPAC Name | acetic acid;N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;octadecanoic acid |

| Standard InChI | InChI=1S/C18H36O2.C8H23N5.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;9-1-3-11-5-7-13-8-6-12-4-2-10;1-2(3)4/h2-17H2,1H3,(H,19,20);11-13H,1-10H2;1H3,(H,3,4) |

| Standard InChI Key | UAORYLNDFIUFRL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O.CC(=O)O.C(CNCCNCCNCCN)N |

Introduction

Chemical Identification and Structural Characteristics

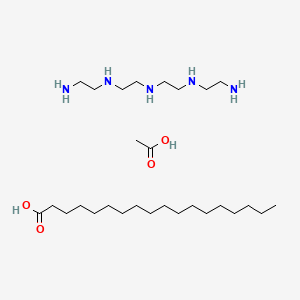

EINECS 271-547-2 is systematically named acetic acid; N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine; octadecanoic acid. The compound’s structural complexity arises from the reaction of octadecanoic acid (stearic acid) with acetic acid and tetraethylenepentamine, a polyamine backbone that confers cationic properties.

Molecular and Structural Data

The compound’s canonical SMILES string is:

Its InChIKey, UAORYLNDFIUFRL-UHFFFAOYSA-N, ensures unique identification in chemical databases. The molecular structure combines a long-chain fatty acid (stearic acid) with a branched polyamine, creating a hybrid surfactant capable of interacting with both hydrophobic and hydrophilic phases.

Table 1: Key Identifiers of EINECS 271-547-2

| Property | Value |

|---|---|

| CAS No. | 68585-02-4 |

| EC No. | 271-547-2 |

| Molecular Formula | |

| Molar Mass | 533.8 g/mol |

| IUPAC Name | Acetic acid; N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine; octadecanoic acid |

| PubChem CID | 172253 |

Synthesis and Manufacturing Process

The synthesis of EINECS 271-547-2 involves a multi-step condensation reaction:

-

Amination of Tetraethylenepentamine: The polyamine backbone is functionalized via reaction with acetic acid, forming intermediate amide linkages.

-

Esterification with Stearic Acid: Octadecanoic acid is introduced under controlled temperatures (typically 80–120°C), facilitating ester bond formation with the polyamine-acetic acid adduct.

-

Purification: The crude product undergoes solvent extraction and vacuum distillation to remove unreacted precursors and byproducts.

Industrial-scale production requires adherence to REACH guidelines, ensuring waste minimization and energy efficiency .

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: 45–55°C (varies with purity and branching).

-

Solubility: Miscible in polar solvents (e.g., ethanol, water) at elevated temperatures; forms micelles in aqueous solutions due to surfactant properties.

-

Density: 0.92–0.95 g/cm³ at 25°C.

Reactivity and Stability

The compound exhibits moderate reactivity with strong oxidizing agents, necessitating storage in inert containers (e.g., polyethylene or glass). Its stability under ambient conditions makes it suitable for long-term storage, though exposure to UV light may degrade the polyamine moiety.

| Sector | Consumption (Metric Tons/Year) | Primary Use Case |

|---|---|---|

| Detergents | 12,500 | Emulsification |

| Petrochemicals | 8,200 | Corrosion Inhibition |

| Textiles | 3,700 | Fabric Softening |

| Agriculture | 1,900 | Pesticide Adjuvants |

Regulatory Compliance and Documentation

REACH Requirements

As a phase-in substance under EINECS, EINECS 271-547-2 requires:

-

Safety Data Sheets (SDS): Detailed hazard communication for downstream users .

-

Chemical Safety Reports (CSR): Risk assessment for human health and environmental endpoints .

Research and Development Insights

Advanced Material Studies

Recent investigations explore its role in:

-

Nanoparticle Stabilization: Anchoring gold nanoparticles via amine-fatty acid interactions.

-

Biodegradable Polymers: Copolymerization with polylactic acid for enhanced mechanical properties .

Environmental Impact

-

Biodegradation: 60% degradation over 28 days in OECD 301F tests, indicating moderate environmental persistence.

-

Aquatic Toxicity: LC₅₀ (Daphnia magna) = 12 mg/L, warranting controlled discharge protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume